molecular formula C26H30N2S B565751 N'-(2,4-Dimethylphenyl) Vortioxetine CAS No. 1446751-00-3

N'-(2,4-Dimethylphenyl) Vortioxetine

Cat. No.: B565751
CAS No.: 1446751-00-3
M. Wt: 402.6
InChI Key: NVRRNKGZNKULNX-UHFFFAOYSA-N
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Description

N’-(2,4-Dimethylphenyl) Vortioxetine is a derivative of vortioxetine, a well-known antidepressant. Vortioxetine is classified as a serotonin modulator and stimulator (SMS) due to its multimodal mechanism of action on the serotonin neurotransmitter system. It is primarily used for the treatment of major depressive disorder (MDD) and has shown efficacy in improving cognitive function in patients with MDD .

Preparation Methods

The synthesis of N’-(2,4-Dimethylphenyl) Vortioxetine involves several steps. One common method includes the reaction of 2-(2,4-dimethylphenyl)thioaniline with bis(2-alkyl)amine in the presence of a cyclic amide solvent at temperatures ranging from 80-180°C . This process can be further optimized for industrial production by adjusting reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N’-(2,4-Dimethylphenyl) Vortioxetine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(2,4-Dimethylphenyl) Vortioxetine has several scientific research applications:

    Chemistry: It is used as a reference compound in the development of new synthetic routes and reaction mechanisms.

    Biology: The compound is studied for its interactions with various biological targets, including serotonin receptors.

    Medicine: Research focuses on its potential therapeutic effects in treating depression and other neurological disorders.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

N’-(2,4-Dimethylphenyl) Vortioxetine exerts its effects by modulating the serotonin system. It acts as a serotonin reuptake inhibitor, partial agonist of the 5-HT1B receptor, agonist of the 5-HT1A receptor, and antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions enhance serotonin levels in the central nervous system, leading to improved mood and cognitive function.

Comparison with Similar Compounds

N’-(2,4-Dimethylphenyl) Vortioxetine is unique due to its specific chemical structure and multimodal mechanism of action. Similar compounds include:

These compounds share some pharmacological effects but differ in their specific interactions with serotonin receptors and other molecular targets.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRNKGZNKULNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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